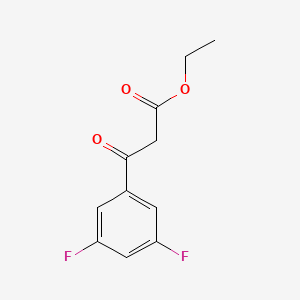

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Description

Chemical Identity and Nomenclature

This compound, bearing the Chemical Abstracts Service registry number 359424-42-3, represents a well-characterized member of the fluorinated β-keto ester class. The compound possesses the molecular formula C₁₁H₁₀F₂O₃ and exhibits a molecular weight of 228.19 daltons. The MDL number MFCD07783525 serves as an additional unique identifier for this chemical entity.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This nomenclature precisely describes the structural components: an ethyl ester group attached to a propanoic acid backbone that bears both a ketone functionality at the 3-position and a 3,5-difluorophenyl substituent. Alternative naming conventions include several synonyms that reflect different aspects of the molecular structure.

Table 1: Chemical Identity Parameters

| Parameter | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 359424-42-3 | |

| Molecular Formula | C₁₁H₁₀F₂O₃ | |

| Molecular Weight | 228.19 g/mol | |

| MDL Number | MFCD07783525 | |

| IUPAC Name | This compound |

The compound exhibits multiple synonymous designations that reflect its structural characteristics and functional group arrangements. These include ethyl (3,5-difluorobenzoyl)acetate, which emphasizes the benzoyl acetate motif, and 3-(3,5-difluorophenyl)-3-oxopropanoic acid ethyl ester, which provides a systematic description of the ester functionality. Additional nomenclature variants include benzenepropanoic acid, 3,5-difluoro-β-oxo-, ethyl ester, and ethyl 3,5-difluoro-β-oxobenzenepropanoate.

The Simplified Molecular Input Line Entry System representation provides a linear notation for the molecular structure: CCOC(=O)CC(=O)C1=CC(F)=CC(F)=C1. This notation systematically describes the connectivity pattern, beginning with the ethyl group and proceeding through the propanoate chain to the difluorinated aromatic ring. The structural arrangement places the fluorine substituents at the meta positions relative to the carbonyl-bearing carbon, creating a symmetrical substitution pattern that influences both the electronic properties and steric accessibility of the molecule.

Table 2: Structural Nomenclature and Identifiers

Historical Context in Fluorinated β-Keto Ester Research

The development of fluorinated β-keto ester chemistry traces its origins to broader advances in organofluorine chemistry, which began with early pioneering work in the late 19th and early 20th centuries. Alexander Borodin, renowned for his contributions to classical music, is credited with synthesizing the first organofluorine compound, establishing the foundation for subsequent developments in this field. The systematic exploration of fluorinated organic molecules gained momentum throughout the 20th century, driven by the recognition that fluorine incorporation often enhances biological activity and pharmaceutical properties.

Elemental fluorine was first prepared by Henri Moissan in 1886 through electrolysis of anhydrous hydrogen fluoride, marking a critical milestone in fluorine chemistry. Early attempts at direct fluorination proved challenging due to the violent nature of these reactions, with researchers encountering explosions during attempted fluorination of benzene and toluene with molecular fluorine in 1929. However, the development of controlled fluorination techniques using fluorine diluted with inert gases eventually enabled safer and more efficient synthetic approaches.

The specific development of fluorinated β-keto ester methodology emerged from the recognition that these compounds serve as versatile synthetic intermediates. β-keto esters possess an active methylene group and two functional groups that make them particularly useful in organic synthesis. The ketone functionality can be readily converted to other functional groups such as alcohols and imines, while the ester group can be transformed to various amides through carboxylic acid intermediates. This versatility has made β-keto esters well-established substrates in synthetic methodology development.

Table 3: Historical Milestones in Fluorinated β-Keto Ester Development

Recent advances in the field have focused particularly on the asymmetric preparation of α-quaternary fluorinated β-keto esters, with significant progress occurring over the past decade. The incorporation of fluorine and fluorinated groups has attracted special interest in pharmaceutical chemistry, leading to the development of various metal-catalyzed and organocatalyzed methods. These methodological advances encompass enantioselective fluorination, trifluoromethylation, and trifluoromethylthiolation reactions of 3-oxo esters.

The catalytic enantioselective electrophilic fluorination has witnessed encouraging progress through the development of stable sources of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide and Selectfluor. These reagents have enabled the development of practical synthetic methods for accessing fluorinated β-keto esters with high levels of stereochemical control. Phase-transfer catalysis using chiral quaternary ammonium salts has emerged as a particularly effective approach for achieving enantioselective fluorination of β-keto esters.

Fluorinated ketoesters have gained recognition as useful chemical substrates for a wide range of condensation-type chemical transformations. Over 25 years, specialized chemical companies have pioneered the use of elemental fluorine for selective fluorination of enolizable β-keto esters, producing ranges of monofluorinated β-keto esters at commercial scale. These developments have established fluorinated β-keto esters as important building blocks for pharmaceutical and agrochemical applications.

The methodology for preparing fluorinated β-keto esters has expanded through innovations in palladium-catalyzed reactions and novel synthetic approaches. Patents describe processes for preparation involving reactions of polyfluoro acid anhydrides or polyfluorocarboxylic acid chlorides with carboxylic acid chlorides in the presence of tertiary amines. These industrial processes have enabled larger-scale access to fluorinated β-keto ester building blocks.

Recent research has also explored light-mediated catalytic approaches for introducing fluorinated groups into β-keto esters. Phase-transfer-catalyzed asymmetric α-difluoroalkylation through visible light-promoted radical generation represents a contemporary advancement in this field. These methodological developments continue to expand the synthetic utility of fluorinated β-keto esters and their applications in complex molecule synthesis.

Properties

IUPAC Name |

ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQAWRHMPXRCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543553 | |

| Record name | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359424-42-3 | |

| Record name | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 3-(3,5-difluorophenyl)-3-oxopropanoic Acid

The primary and most direct synthetic route to this compound is the acid-catalyzed esterification of the corresponding β-keto acid, 3-(3,5-difluorophenyl)-3-oxopropanoic acid, with ethanol. This method is widely reported in the literature and industrial practice:

- Reaction Conditions: The carboxylic acid is refluxed with excess ethanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reflux ensures complete conversion to the ester.

- Mechanism: The acid catalyst protonates the carbonyl oxygen of the acid, increasing electrophilicity and facilitating nucleophilic attack by ethanol. Subsequent elimination of water drives the formation of the ester.

- Yield and Purity: Under optimized conditions, this method provides high yields and purity suitable for both research and industrial applications.

This esterification approach is the most straightforward and scalable method for preparing this compound.

Alternative Synthetic Routes: Claisen-Schmidt Condensation Followed by Esterification

While direct esterification is common, related compounds such as Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate have been synthesized via a Claisen-Schmidt condensation between ethyl acetoacetate and substituted benzaldehydes, followed by esterification or purification steps. By analogy, a similar approach could be adapted for the difluorophenyl derivative:

- Step 1: Condensation of ethyl acetoacetate with 3,5-difluorobenzaldehyde in the presence of a base (e.g., sodium ethoxide) to form the β-ketoester intermediate.

- Step 2: Purification and possible further esterification to ensure the ethyl ester form.

This method is less direct but useful when starting materials or reaction conditions favor condensation chemistry.

Industrial Production Considerations

In industrial settings, the synthesis of this compound may be optimized through:

- Continuous flow reactors: These allow precise control of temperature, reaction time, and mixing, improving yield and reproducibility.

- Automated catalyst dosing: Ensures consistent acid catalyst concentration.

- Solvent recovery and recycling: To reduce waste and cost.

Such process intensification techniques enhance scalability and environmental compliance.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 3-(3,5-difluorophenyl)-3-oxopropanoic acid | Purity > 98% preferred |

| Alcohol | Ethanol (excess) | Acts as solvent and reactant |

| Catalyst | Concentrated sulfuric acid or HCl | Acid catalyst for esterification |

| Temperature | Reflux (~78 °C for ethanol) | Ensures reaction completion |

| Reaction time | 4–8 hours | Monitored by TLC or GC-MS |

| Work-up | Neutralization, extraction, drying | Removal of acid and purification |

| Yield | Typically 70–90% | Dependent on reaction optimization |

Chemical Reaction Analysis

This compound, as a β-ketoester, can undergo various transformations post-synthesis:

- Oxidation: Conversion to corresponding acids using oxidants like potassium permanganate.

- Reduction: Conversion of ester to alcohol using lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The difluorophenyl ring can participate in substitution reactions, often catalyzed by Lewis acids.

These reactions are relevant for further functionalization in synthetic organic chemistry.

Comparative Analysis with Related Compounds

| Compound | Preparation Method | Key Differences |

|---|---|---|

| This compound | Acid-catalyzed esterification of β-keto acid | Fluorine substituents affect reactivity |

| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | Similar esterification or Claisen-Schmidt condensation | Chlorine substituents alter polarity |

| Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | Claisen-Schmidt condensation + esterification | Different substitution pattern on phenyl |

The presence of fluorine atoms in this compound enhances metabolic stability and lipophilicity, influencing both synthesis and downstream applications.

Research Findings and Applications

- The esterification method is well-documented and reproducible, making it the preferred route in both academic and industrial laboratories.

- Continuous flow synthesis has been shown to improve yield and reduce reaction times for similar β-ketoesters.

- The compound serves as a valuable intermediate in medicinal chemistry, where the difluorophenyl group modulates biological activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: 3-(3,5-difluorophenyl)-3-oxopropanoic acid.

Reduction: Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The difluorophenyl group can influence the compound’s binding affinity to various receptors or enzymes, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate belongs to a broader class of β-keto esters with aryl substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Observations

Electronic Effects :

- The 3,5-difluorophenyl derivative exhibits moderate electron-withdrawing effects due to fluorine’s electronegativity, balancing reactivity and stability in synthetic pathways .

- In contrast, 3,5-dichlorophenyl and 3,5-dinitrophenyl analogues display stronger electron-withdrawing properties, which can accelerate reactions like Michael additions but may reduce solubility in polar solvents .

- 3,5-Dimethoxyphenyl and 3,5-diethylphenyl derivatives feature electron-donating groups, enhancing the aromatic ring’s nucleophilicity and altering regioselectivity in coupling reactions .

The compact fluorine atoms in the parent compound minimize steric interference, enabling efficient participation in cyclocondensations and cross-coupling reactions .

Applications :

- Fluoro and chloro derivatives are preferred in drug discovery due to their metabolic stability and bioavailability-enhancing properties .

- Nitro -substituted analogues are niche intermediates in explosives and high-energy materials due to their high density and thermal instability .

Synthetic Accessibility :

- The parent compound and its chloro analogue are synthesized via Claisen condensation of ethyl acetoacetate with appropriately substituted benzoyl chlorides .

- Methoxy and ethyl variants require milder conditions due to reduced electrophilicity of the aryl rings .

Research Findings and Implications

- Reactivity in Medicinal Chemistry: this compound has been employed in the synthesis of kinase inhibitors, where fluorine atoms improve binding affinity to hydrophobic enzyme pockets .

- Comparative Stability : The difluoro derivative demonstrates superior thermal stability compared to dinitro analogues, which decompose at elevated temperatures (>150°C) .

- Environmental Impact : Chlorinated derivatives (e.g., 3,5-dichloro ) raise concerns about environmental persistence, whereas fluorinated compounds are increasingly favored for greener synthetic routes .

Biological Activity

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorophenyl group that can enhance its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications. The presence of fluorine atoms is known to alter the reactivity and biological properties compared to similar compounds without fluorine substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group in the compound can undergo hydrolysis, releasing the corresponding acid, which may modulate enzyme activities or interact with cellular pathways. The difluorophenyl moiety enhances binding affinity to specific receptors or enzymes, thereby influencing biological responses.

Biological Activity

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can significantly affect enzyme activities and cell signaling pathways:

- Antimicrobial Activity: this compound has been investigated for its potential to inhibit bacterial growth. Its structural characteristics allow it to interact effectively with microbial enzymes.

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving topoisomerase inhibition. Topoisomerases are crucial for DNA replication and repair, making them valuable targets for cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Topoisomerase Inhibition:

A study demonstrated that this compound could inhibit human topoisomerase I activity with IC50 values comparable to established inhibitors like camptothecin. This suggests its potential as a chemotherapeutic agent . -

Antimicrobial Activity:

Research indicated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The difluorophenyl group was found to enhance the binding affinity to bacterial enzymes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural variations and biological activities of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | Contains dichlorophenyl instead of difluorophenyl | Moderate antimicrobial activity |

| Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate | Fluoro and methyl substitutions | Reduced anticancer efficacy compared to difluoro analog |

| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Contains a mono-fluorinated phenyl group | Effective against specific cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen condensation between ethyl acetoacetate and 3,5-difluorobenzoyl chloride under basic conditions. Optimization may involve varying catalysts (e.g., sodium hydride or potassium carbonate), solvent systems (e.g., THF or DMF), and reaction temperatures. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and the β-keto carbonyl environment (δ ~3.5 ppm for the methylene group adjacent to the carbonyl). The aromatic protons of the 3,5-difluorophenyl group appear as a doublet of doublets (δ ~6.8–7.2 ppm).

- ¹³C NMR : Peaks at δ ~170–175 ppm confirm the ester and β-keto carbonyl groups.

- IR : Strong absorption bands near 1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (β-keto C=O).

- MS : Molecular ion peak [M+H]⁺ should match the molecular weight (C₁₁H₁₀F₂O₃, MW 244.2) .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Recrystallization can be achieved using a mixture of ethyl acetate and hexane (1:3 v/v) or ethanol/water systems. Solubility testing at varying temperatures (e.g., 0–60°C) helps determine optimal conditions. Monitor crystal formation via polarized light microscopy to assess purity .

Q. Are there known safety hazards associated with handling this compound?

- Methodological Answer : While specific toxicity data for this compound may be limited, structurally similar β-keto esters (e.g., ethyl 3-oxopropanoate derivatives) are generally irritants. Use PPE (gloves, goggles) and work in a fume hood. Consult SDS for analogous compounds (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) for hazard extrapolation .

Advanced Research Questions

Q. How do electronic effects of the 3,5-difluorophenyl substituent influence the reactivity of the β-keto ester moiety?

- Methodological Answer : Fluorine's electron-withdrawing nature enhances the electrophilicity of the β-keto carbonyl group, facilitating nucleophilic additions (e.g., enolate formation). Comparative studies with non-fluorinated analogs (e.g., Ethyl 3-phenyl-3-oxopropanoate) using DFT calculations (e.g., Mulliken charges) can quantify electronic effects. Kinetic studies under standardized conditions (e.g., reaction with hydrazine) may reveal rate enhancements .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Techniques include:

- DSC/TGA : Analyze thermal behavior to identify polymorphs.

- PXRD : Compare diffraction patterns with literature data.

- Advanced NMR : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out structural isomers.

Cross-validate findings with independent synthetic batches .

Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric reactions?

- Methodological Answer : Use Gaussian or ORCA software to model transition states in enantioselective reactions (e.g., Michael additions). Molecular docking studies with chiral catalysts (e.g., cinchona alkaloids) can predict stereochemical outcomes. Compare computed enantiomeric excess (ee) values with experimental HPLC data (chiral columns) .

Q. What mechanistic insights explain its role in forming spiro-fused or bridged structures via noncanonical cyclizations?

- Methodological Answer : The β-keto ester acts as a bifunctional electrophile, enabling tandem cyclization pathways. Mechanistic probes:

- Isotopic labeling (¹⁸O) to track oxygen migration.

- Trapping intermediates with silylating agents (e.g., TMSCl).

- Monitor reaction progress via in situ IR for carbonyl shifts.

Compare with literature models for alkylidene β-keto esters .

Q. How does fluorination at the 3,5-positions impact biological activity in medicinal chemistry applications?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability. Test the compound in enzyme inhibition assays (e.g., kinases) and compare IC₅₀ values with non-fluorinated analogs. Use SPR or ITC to study binding thermodynamics. Pair with logP measurements to assess lipophilicity changes .

Data Contradictions and Resolution

- Example : Variability in reported melting points may stem from hygroscopicity or polymorphic forms. Address this by storing samples in desiccators and characterizing all batches via DSC .

- Example : Discrepant NMR shifts could arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvent systems and report δ values with referencing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.